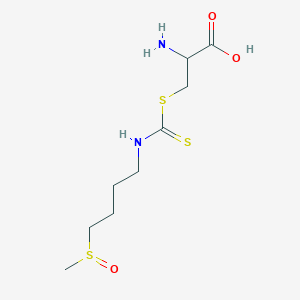

2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid

Beschreibung

2-Amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is a sulfur-rich α-amino acid derivative characterized by a complex substituent at the β-position of the propanoic acid backbone. Its structure includes:

- A carbamothioylsulfanyl moiety (–NHC(S)S–), combining thiourea and thioether functionalities, enhancing metal-binding capacity and stability.

Eigenschaften

IUPAC Name |

2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPMSTCTVNEOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid can be synthesized through the enzymatic hydrolysis of glucoraphanin by myrosinase . This process involves the cleavage of the thioglucoside linkage in glucoraphanin to produce D-glucose and unstable thiohydroxamate-O-sulfinate, which rearranges under neutral pH conditions to produce sulforaphane . The sulforaphane is then conjugated with L-cysteine to form this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of glucoraphanin from cruciferous vegetables such as broccoli, followed by enzymatic hydrolysis and subsequent conjugation with L-cysteine . Advanced extraction techniques such as high hydrostatic pressure extraction, solid-phase extraction, and microwave-assisted extraction are employed to increase the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions include various sulforaphane derivatives and conjugates, which are studied for their enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is used as a model compound to study the behavior of isothiocyanates and their conjugates .

Biology: In biological research, it is investigated for its role in modulating cellular detoxification pathways and inducing phase II detoxifying enzymes .

Medicine: In medicine, this compound is studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by modulating cell cycle regulatory proteins and inducing apoptosis .

Industry: In the industrial sector, this compound is used in the development of functional foods and nutraceuticals due to its antioxidative and antitumor properties .

Wirkmechanismus

2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid exerts its effects through multiple mechanisms. It detoxifies carcinogens and oxidants by blocking phase I metabolic enzymes and inducing phase II detoxifying enzymes . It also arrests the cell cycle in the G2/M and G1 phases, thereby inhibiting cell proliferation . The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances cellular defenses against oxidative damage . Additionally, it induces apoptosis in tumor cells by activating the intrinsic or mitochondrial pathway, leading to the release of cytochrome C and activation of caspase-9 .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table highlights key structural differences between the target compound and related molecules from the provided evidence:

Key Observations :

- Steric Effects : The 4-methylsulfinylbutylcarbamothioylsulfanyl group is bulkier than thiophen-2-yl or benzylsulfanyl , which may reduce membrane permeability but enhance substrate specificity in enzymatic reactions.

- Metal Binding : The thiourea-thioether combination in the target compound could offer superior metal-chelation properties compared to simple thioethers (e.g., ), analogous to cysteine derivatives in metalloproteins.

Reactivity and Biocatalytic Potential

- Ammonia Elimination/Addition Reactions: Compounds like 2-amino-3-(thiophen-2-yl)propanoic acid undergo stereoselective biocatalytic transformations (e.g., ammonia elimination). The target compound’s sulfinyl group may alter reaction kinetics due to electronic effects (S=O as an electron-withdrawing group).

- Redox Activity : The methylsulfinyl group in the target compound is redox-active, unlike methylthio groups in or bromophenylthio in . This could enable applications in redox-sensitive catalysis or antioxidant systems.

Biologische Aktivität

2-Amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid, a compound with the molecular formula and a molecular weight of approximately 298.45 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H18N2O3S

- Molecular Weight : 298.45 g/mol

- Structure : The compound features a unique arrangement of amino and thioether groups, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological pathways, particularly in the context of metabolic and neurological functions. Research indicates potential roles in:

- Antioxidant Activity : The presence of sulfur groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter levels or protection against neurodegeneration.

- Anti-inflammatory Properties : There is evidence to suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

The mechanisms by which this compound exerts its effects include:

- Modulation of Enzymatic Activity : It may influence enzymes involved in oxidative stress and inflammation.

- Neurotransmitter Regulation : The compound could affect neurotransmitter systems, particularly those related to mood and cognition.

- Cell Signaling Pathways : Interactions with signaling pathways such as NF-kB and MAPK are hypothesized to play a role in its biological effects.

Case Studies and Experimental Evidence

- Antioxidant Studies : In vitro studies demonstrated that the compound significantly reduces reactive oxygen species (ROS) levels in neuronal cell lines, suggesting a protective effect against oxidative damage.

- Neuroprotection : A study involving animal models of neurodegeneration showed that administration of the compound improved cognitive function and reduced neuronal loss compared to control groups.

- Anti-inflammatory Effects : Research indicated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in inflammatory models, underscoring its potential as an anti-inflammatory agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O3S |

| Molecular Weight | 298.45 g/mol |

| Antioxidant Activity | Significant reduction in ROS |

| Neuroprotective Effects | Improved cognitive function |

| Anti-inflammatory Activity | Decreased TNF-alpha and IL-6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.